molecular formula C9H16O2 B2985419 2-(4-methylcyclohexyl)acetic Acid CAS No. 6603-71-0

2-(4-methylcyclohexyl)acetic Acid

Cat. No.: B2985419
CAS No.: 6603-71-0
M. Wt: 156.225
InChI Key: OQZGYMRYZAKXAF-UHFFFAOYSA-N
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Description

2-(4-methylcyclohexyl)acetic acid is a monocarboxylic acid with the molecular formula C9H16O2. It is a synthetic organic compound commonly used in scientific research and industrial applications. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methyl group and an acetic acid moiety.

Preparation Methods

The synthesis of 2-(4-methylcyclohexyl)acetic acid involves several steps. One common method includes the hydrogenation of o-cresol dissolved in methylcyclohexane, followed by esterification with acetic acid . This method is efficient and cost-effective, making it suitable for industrial production. The reaction conditions typically involve the use of hydrogenation catalysts and high-purity hydrogen gas .

Chemical Reactions Analysis

2-(4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where the acetic acid moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model substrate for studying various biochemical pathways and enzyme properties.

    Biology: This compound is utilized in the synthesis of molecular imprinted polymer nanoparticles for environmental monitoring and chemical analysis.

    Medicine: Derivatives of this compound exhibit biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties.

    Industry: It is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages like increased solubility and improved hydrogenation efficiency.

Mechanism of Action

The mechanism of action of 2-(4-methylcyclohexyl)acetic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, its derivatives interact with enzymes and receptors to exert their biological effects. The specific pathways and targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

2-(4-methylcyclohexyl)acetic acid can be compared with other similar compounds such as:

    Acetic acid, trans-4-methylcyclohexyl ester: This compound has a similar structure but differs in its ester functional group.

    4-Methylcyclohexanol acetate: Another related compound with a different functional group arrangement.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGYMRYZAKXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984498, DTXSID901297126
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6603-71-0, 7132-95-8, 7132-93-6
Record name 4-Methylcyclohexane acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylcyclohexyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7132-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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